molecular formula C7H14O2 B1205312 5-Methylhexanoic acid CAS No. 628-46-6

5-Methylhexanoic acid

Cat. No. B1205312
Key on ui cas rn: 628-46-6
M. Wt: 130.18 g/mol
InChI Key: MHPUGCYGQWGLJL-UHFFFAOYSA-N
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Patent
US07462738B2

Procedure details

The crude ester prepared in example 1, is added to a mixture of ethyl acetate and toluene, and heated to 80° C. (range 400 to 100° C.) until dissolution. The solution is cooled to 2° C. (range 0° to 20° C.) to get a yellowish solid of (S)-3-(1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)carbonyl)methyl)-5-methylhexanoic acid (Fenchyl ester), which is filtered from the mixture.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4]CC)(=[O:3])[CH3:2].[C:7]1([CH3:13])[CH:12]=CC=[CH:9][CH:8]=1>>[CH3:12][CH:7]([CH3:13])[CH2:8][CH2:9][CH2:2][C:1]([OH:4])=[O:3]

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 (± 150) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until dissolution
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 2° C. (range 0° to 20° C.)

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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